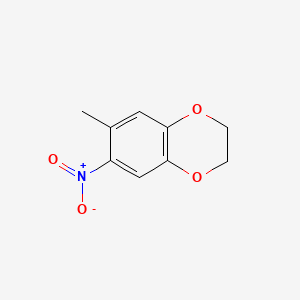

1,4-Benzodioxan, 7-methyl-6-nitro-

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-6-nitro-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-4-8-9(14-3-2-13-8)5-7(6)10(11)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIVECGQHFGMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208553 | |

| Record name | 1,4-Benzodioxan, 7-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59820-83-6 | |

| Record name | 1,4-Benzodioxan, 7-methyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059820836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC162115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzodioxan, 7-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Therapeutic Potential of Nitro-Benzodioxan Derivatives in Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, offering a versatile framework for the development of novel therapeutics[1]. The introduction of a nitro group (-NO₂) onto the benzodioxane ring (e.g., at the C5, C6, C7, or C8 positions) fundamentally alters the molecule's electronic landscape, steric profile, and hydrogen-bonding capacity[2]. As a Senior Application Scientist, I have observed that these modifications are not merely structural nuances; they are critical drivers of target selectivity. This whitepaper elucidates the mechanistic pathways, structure-activity relationships (SAR), and validated experimental protocols for leveraging nitro-benzodioxan derivatives in drug discovery, particularly in neurodegenerative diseases and oncology[3].

Mechanistic Pathways & Target Engagement

Neuroprotection via Selective MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a primary target for managing Parkinson's disease (PD) and Alzheimer's disease (AD) due to its role in dopamine degradation and reactive oxygen species (ROS) generation. Nitro-benzodioxan derivatives and their carboxamide analogs have emerged as highly selective, reversible MAO-B inhibitors, as detailed in [4]. The electron-withdrawing nature of the nitro group enhances the dipole moment of the benzodioxane system, optimizing its orientation within the hydrophobic bipartite cavity of MAO-B[5]. This precise fit prevents the oxidative deamination of neurotransmitters while simultaneously exhibiting anti-neuroinflammatory effects by inhibiting the release of NO, TNF-α, and IL-1β in microglial cells[6].

Synaptic Modulation via α4β2 nAChR Partial Agonism

Beyond MAO-B, nitro-benzodioxans substituted at the C(5) or C(7) positions with pyrrolidinyl groups demonstrate potent partial agonism at α4β2 nicotinic acetylcholine receptors (nAChRs), according to studies published in the[7]. The nitro group acts as a critical hydrogen-bond acceptor, interacting with key residues in the receptor's orthosteric binding site. This interaction confers high selectivity over the α3β4 subtype, minimizing cardiovascular side effects while promoting cognitive enhancement and analgesia[8].

Oncological Applications via FAK Inhibition

In oncology, the 1,4-benzodioxane moiety is crucial for inhibiting Focal Adhesion Kinase (FAK), an enzyme overexpressed in various tumors that drives cell proliferation and motility[9]. Nitro-substituted derivatives disrupt the kinase domain's ATP-binding pocket, leading to tumor apoptosis and decreased metastatic potential[1].

Pharmacological signaling pathways of nitro-benzodioxan derivatives across multiple therapeutic areas.

Structure-Activity Relationship (SAR) Data

The causality behind the efficacy of these compounds lies in their SAR profiles. The table below summarizes the quantitative data comparing the inhibitory potency and selectivity of various benzodioxane derivatives against key neurological targets[4][7].

| Compound / Scaffold | Target | IC₅₀ / Kᵢ (µM) | Selectivity Index (SI) | Key Structural Driver for Activity |

| Compound 1l (Carboxamide) | hMAO-B | 0.0083 µM | >4819 (vs hMAO-A) | 1,4-benzodioxan moiety + 3,4-dichloro N-phenyl ring[4] |

| Rasagiline (Control) | hMAO-B | 0.096 µM | 1067 (vs hMAO-A) | Propargylamine irreversible binding[4] |

| (S,R)-7-Nitro-Benzodioxane | α4β2 nAChR | 0.045 µM (Kᵢ) | >100 (vs α3β4) | C(7) Nitro group acts as H-bond acceptor[7] |

| (S,S)-5-Nitro-Benzodioxane | α4β2 nAChR | 0.012 µM (Kᵢ) | >250 (vs α3β4) | C(5) substitution optimizes orthosteric fit[8] |

| Compound 27 (Nitroimidazole) | FAK | 10.79 µM | N/A | Benzodioxane core disrupts ATP binding[1] |

Expert Insight: The introduction of electron-withdrawing groups (like -NO₂ or halogens) significantly enhances the Selectivity Index (SI) for MAO-B over MAO-A. This is driven by tighter electrostatic interactions within the narrower MAO-B active site, preventing off-target MAO-A inhibition which is often associated with hypertensive crises[4].

Experimental Protocols: Synthesis and High-Throughput Screening

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of nitro-benzodioxane precursors and their subsequent biological evaluation.

Synthesis of Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate

This protocol leverages the condensation of commercially available methyl 2,3-dibromopropionate with 3-nitrocatechol to yield racemic 2-substituted 1,4-benzodioxanes, as published in [10]. The causality behind using N,N-diisopropylethylamine (DIPEA) over stronger bases like potassium carbonate is to prevent the degradation of the base-sensitive ester while ensuring complete deprotonation of the catechol[11].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 2.0 g (12.89 mmol) of 3-nitrocatechol in 35 mL of anhydrous acetonitrile[2].

-

Base Addition: Add 6.7 mL (38.68 mmol) of N,N-diisopropylethylamine (DIPEA) to the stirring solution to deprotonate the hydroxyl groups[10].

-

Condensation Reaction: Dropwise, add a solution of methyl 2,3-dibromopropionate (3.17 g, 12.89 mmol) in acetonitrile. The slow addition controls the exothermic reaction and minimizes polymerization[2].

-

Reflux: Stir the mixture at reflux (approx. 82°C) overnight under an inert argon atmosphere.

-

Workup & Extraction: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with distilled water, 1 M aqueous NaOH (to remove unreacted catechol), and brine[10].

-

Purification & Separation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and separate the 8-nitro and 5-nitro positional isomers via silica gel chromatography or precipitation from diethyl ether[10]. Validate structures using HMBC NMR analysis[12].

Fluorometric MAO-B Inhibition Assay

To validate the therapeutic potential of the synthesized derivatives, a continuous fluorometric assay is employed using kynuramine as a non-fluorescent substrate, which MAO-B oxidizes to the fluorescent 4-hydroxyquinoline.

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute recombinant human MAO-B (hMAO-B) in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

-

Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the nitro-benzodioxan derivative (0.001 µM to 10 µM) in a 96-well black opaque plate for 15 minutes at 37°C. Self-validation step: Include Safinamide and Rasagiline as positive controls to ensure assay fidelity[4].

-

Reaction Initiation: Add kynuramine (final concentration 50 µM) to initiate the reaction.

-

Kinetic Measurement: Monitor the formation of 4-hydroxyquinoline continuously for 30 minutes at 37°C using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

-

Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence-time curve. Determine the IC₅₀ by plotting the percentage of residual activity against the log concentration of the inhibitor using non-linear regression[4].

Step-by-step experimental workflow for the synthesis and high-throughput screening of derivatives.

Translational Perspectives & Future Directions

The transition of nitro-benzodioxan derivatives from in vitro hits to in vivo leads requires rigorous pharmacokinetic (PK) optimization. While the nitro group enhances target affinity via hydrogen bonding and dipole interactions, it can also be susceptible to nitroreductases in the hepatic environment, potentially leading to toxic hydroxylamine intermediates. Future drug discovery efforts must focus on:

-

Metabolic Stability: Utilizing human liver microsome (HLM) assays to quantify the half-life of the nitro-derivatives.

-

Blood-Brain Barrier (BBB) Penetration: For neurodegenerative targets (MAO-B, nAChR), optimizing the lipophilicity (LogP) to ensure adequate CNS exposure without off-target accumulation[5].

-

Formulation: Developing lipid-based nanoparticles to enhance the oral bioavailability of highly lipophilic benzodioxane analogs[1].

By adhering to these validated synthetic pathways and rigorous screening protocols, medicinal chemists can fully harness the therapeutic potential of the nitro-benzodioxane scaffold.

References

-

[4] Sun, D., et al. "Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity." ACS Medicinal Chemistry Letters, 2024. URL:[Link]

-

[7] Appiani, R., et al. "Modifications at C(5) of 2-(2-Pyrrolidinyl)-Substituted 1,4-Benzodioxane Elicit Potent α4β2 Nicotinic Acetylcholine Receptor Partial Agonism with High Selectivity over the α3β4 Subtype." Journal of Medicinal Chemistry, 2020. URL:[Link]

-

[10] Armano, E., et al. "Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate." Molbank, 2023. URL:[Link]

-

[1] Bolchi, C., et al. "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design." AIR Unimi, 2023. URL:[Link]

-

"1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B." Scientific Reports, 2025. URL:[Link]

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzodioxane Carboxamide Derivatives As Novel Monoamine Oxidase B Inhibitors with Antineuroinflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. sciprofiles.com [sciprofiles.com]

Technical Guide: Synthesis Pathways for 7-Methyl-6-Nitro-1,4-Benzodioxan

This technical guide details the synthesis of 7-methyl-6-nitro-1,4-benzodioxan (also known as 6-nitro-7-methyl-1,4-benzodioxane or 6-nitro-3,4-(ethylenedioxy)toluene; CAS 16498-20-7). This molecule is a critical intermediate in the development of

The guide prioritizes the "Ring-First" synthesis pathway (Cyclization

Executive Summary

7-Methyl-6-nitro-1,4-benzodioxan is a bicyclic aromatic intermediate featuring a 1,4-dioxane ring fused to a toluene core. Its structural rigidity and electronic properties make it a preferred scaffold for designing ligands that bind to G-protein-coupled receptors (GPCRs), specifically

This guide outlines two distinct synthetic strategies:

-

Pathway A (The Ring-First Route): Cyclization of 4-methylcatechol followed by electrophilic nitration. This is the most common route for scale-up but requires careful control of regioselectivity.

-

Pathway B (The Nitro-First Route): Cyclization of pre-nitrated 4-methyl-5-nitrocatechol. This route offers superior regiocontrol but utilizes more expensive or sensitive starting materials.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 7-Methyl-6-nitro-2,3-dihydro-1,4-benzodioxine |

| CAS Number | 16498-20-7 |

| Molecular Formula | |

| Molecular Weight | 195.17 g/mol |

| Melting Point | 120–124 °C |

| Appearance | Pale yellow to white crystalline solid |

| Solubility | Soluble in chloroform, DCM, ethyl acetate; insoluble in water.[1] |

Pathway Analysis & Mechanism

Retrosynthetic Analysis

The synthesis hinges on two key bond-forming events: the formation of the ethylenedioxy bridge and the introduction of the nitro group.

-

Disconnection A (C-N Bond): Implies nitration of the pre-formed 6-methyl-1,4-benzodioxan.

-

Disconnection B (C-O Bonds): Implies alkylation of a catechol derivative with a 1,2-dihaloethane synthon.

Pathway A: The Ring-First Route (Recommended)

This pathway builds the stable benzodioxan core first, then exploits the directing effects of the substituents to introduce the nitro group.

Mechanism of Regioselectivity: The precursor, 6-methyl-1,4-benzodioxan , has three available sites for electrophilic aromatic substitution (Positions 5, 7, and 8).

-

The Ether Oxygens (Pos 1 & 4): Strong ortho/para activators.

-

The Methyl Group (Pos 6): Weak ortho/para activator.

Site Analysis:

-

Position 5: Ortho to Oxygen-4 and Ortho to Methyl-6. This site is sterically crowded (hemellitene-like pattern) and less favorable.

-

Position 7: Para to Oxygen-4 and Ortho to Methyl-6. This site is electronically activated by both the strongest director (Oxygen) and the methyl group, with moderate steric access. (Major Product)

-

Position 8: Ortho to Oxygen-1 and Meta to Methyl-6. Activated only by Oxygen-1.

Visualization of Pathways

Caption: Comparative synthesis pathways. Pathway A (Solid Blue) is the standard industrial route. Pathway B (Dotted) is the alternative pre-nitration route.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methyl-1,4-benzodioxan

This step involves a Williamson ether synthesis using a phase-transfer catalyst or simple base-mediated reflux.

Reagents:

-

4-Methylcatechol (1.0 eq)

-

1,2-Dibromoethane (1.5 - 2.0 eq)

-

Potassium Carbonate (

, anhydrous, 2.5 eq) -

Solvent: Acetone (reagent grade) or DMF (for higher temp/rate).

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Charging: Add 4-methylcatechol (e.g., 12.4 g, 100 mmol) and anhydrous acetone (150 mL). Stir until dissolved.

-

Base Addition: Add powdered

(34.5 g, 250 mmol). The mixture will become a slurry. -

Alkylation: Add 1,2-dibromoethane (13 mL, ~150 mmol) dropwise over 15 minutes.

-

Reflux: Heat the mixture to reflux (approx. 56–60 °C) for 18–24 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of catechol.

-

Workup:

-

Cool to room temperature.[2][3] Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure to remove acetone.

-

Dissolve the oily residue in Dichloromethane (DCM, 100 mL).

-

Wash: Wash with 10% NaOH (2 x 50 mL) to remove unreacted starting material (critical for purity). Wash with water and brine.[4]

-

Dry: Dry organic layer over

, filter, and evaporate.

-

-

Purification: Distillation under reduced pressure (bp ~100–105 °C at 10 mmHg) or use as crude if purity >95% by NMR.

-

Yield Expectation: 70–85%.

-

Step 2: Regioselective Nitration

The nitration must be controlled to favor the 7-position and prevent dinitration.

Reagents:

-

6-Methyl-1,4-benzodioxan (from Step 1)

-

Nitric Acid (70% or fuming, 1.1 eq)

-

Glacial Acetic Acid (Solvent)

-

Sulfuric Acid (Catalyst, optional, use if reaction is sluggish)

Protocol:

-

Setup: Place 6-methyl-1,4-benzodioxan (15.0 g, 100 mmol) in a flask and dissolve in Glacial Acetic Acid (60 mL). Cool the solution to 0–5 °C using an ice/salt bath.

-

Acid Prep: In a separate funnel, mix Nitric Acid (1.1 eq) with Acetic Acid (10 mL).

-

Addition: Add the Nitric Acid solution dropwise to the benzodioxan solution. Maintain temperature below 10 °C . The reaction is exothermic.

-

Reaction: Stir at 0–10 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 1 hour.

-

Quenching: Pour the reaction mixture slowly into stirred ice water (300 mL). The product should precipitate as a solid.

-

Isolation: Filter the solid. Wash copiously with cold water to remove acid traces.

-

Purification (Crucial):

-

The crude solid contains the 7-nitro isomer (major) and 5-nitro isomer (minor).

-

Recrystallization: Recrystallize from hot Ethanol (95%). The 7-nitro isomer is less soluble and crystallizes out first.

-

Target MP: 120–124 °C.[3]

-

Yield Expectation: 60–75% (after purification).

-

Analytical Characterization

To validate the synthesis, compare spectral data against these expected values.

| Technique | Expected Signals (7-Methyl-6-nitro isomer) | Interpretation |

| 1H NMR (CDCl3) | Methyl group (Deshielded by ortho-nitro) | |

| Ethylenedioxy bridge (Benzodioxan ring) | ||

| H-8 (Ortho to ether, meta to nitro) | ||

| H-5 (Ortho to nitro, ortho to ether) | ||

| IR | 1520 cm | N-O stretch (Nitro group) |

| MS (ESI) | m/z 196 [M+H] | Molecular ion peak |

Note on Regioisomers: The 5-nitro isomer would show a different coupling pattern in the aromatic region (likely doublets rather than singlets if the protons are not para to each other, though in this specific substitution, para protons appear as singlets). The key differentiator is the melting point and the shift of the methyl group.

Safety & Scalability

Hazard Management

-

Nitration: This reaction carries a risk of thermal runaway. On a large scale, the addition of

must be flow-controlled with active cooling. -

1,2-Dibromoethane: A known carcinogen and potent alkylating agent. Use closed systems and double-gloving.

-

Waste: Acidic waste streams from nitration must be neutralized before disposal.

Scale-Up Considerations

-

Solvent Switch: For industrial scale (>10 kg), replace Acetone with Methyl Isobutyl Ketone (MIBK) or Toluene in Step 1 to allow for higher temperatures and easier water separation (Dean-Stark).

-

Quenching: In Step 2, inverse quenching (pouring reaction into water) is safer than adding water to the acid mixture.

References

-

Synthesis of Benzodioxan Derivatives

-

Idris, N., et al. (2022).[5] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry.

-

-

Nitration Regioselectivity

- Olah, G. A., et al. (1978). "Nitration of Alkylbenzenes." Journal of Organic Chemistry.

-

BenchChem Protocols.[6] "Scale-Up Synthesis of 2-Bromo-6-methyl-4-nitroanisole Derivatives." (Analogous nitration conditions).

-

Compound Data & CAS

-

PubChem. "1,4-Benzodioxan-6-yl methyl ketone and related derivatives."[7]

-

-

Alternative Precursors (Nitrocatechols)

- Santa Cruz Biotechnology.

Sources

- 1. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. biomall.in [biomall.in]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,4-Benzodioxan-6-yl methyl ketone | C10H10O3 | CID 76143 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Procurement and Application of Substituted 1,4-Benzodioxane Derivatives for Research and Development

Introduction to 1,4-Benzodioxane Scaffolds

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its rigid structure and ability to be functionalized at various positions on the aromatic ring and the dioxane ring make it a versatile template for designing molecules with a wide range of pharmacological activities. These compounds have been investigated for their potential as α-adrenergic blocking agents, neuroleptics, anti-inflammatory agents, and more.[1][2][3]

The specific substitution pattern on the 1,4-benzodioxane core is crucial for its biological activity. Researchers often need to source or synthesize a variety of derivatives to explore structure-activity relationships (SAR) and optimize lead compounds.

Commercial Availability and Sourcing Strategies

While a direct search for "1,4-Benzodioxan, 7-methyl-6-nitro-" does not yield commercial suppliers, a wide array of other substituted 1,4-benzodioxane derivatives are available. The following section details major suppliers and provides general pricing information to aid in procurement planning.

Key Commercial Suppliers

Several chemical suppliers specialize in providing research-grade chemicals, including a variety of substituted 1,4-benzodioxane derivatives. These suppliers are a primary resource for obtaining starting materials and key intermediates.

Major Suppliers of 1,4-Benzodioxane Derivatives:

| Supplier | Example Compounds Offered | Noteworthy Offerings |

| Sigma-Aldrich (Merck) | 1,4-Benzodioxan-6-yl methyl ketone, 6-Nitro-1,4-benzodioxane | Extensive portfolio of building blocks and reagents, detailed technical documentation.[5] |

| Santa Cruz Biotechnology | 1,4-Benzodioxan-6-yl methyl ketone, 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | Specializes in reagents for life science research, including a range of benzodioxane derivatives.[6][7] |

| Thermo Scientific (Acros) | 1,4-Benzodioxan-6-yl methyl ketone | A broad range of organic compounds for research and development.[8] |

| Manchester Organics | 1,4-Benzodioxan-6-yl methyl ketone | Focus on fine organic chemicals and intermediates.[9] |

| CymitQuimica | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone | A marketplace offering products from various suppliers.[10] |

| Chem-Impex | 7-Methyl-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde | Supplier of specialty chemicals for pharmaceutical and agrochemical research.[11] |

Pricing and Availability

The price of substituted 1,4-benzodioxane derivatives can vary significantly based on the complexity of the molecule, the scale of the synthesis, and the purity. Below is a sample of publicly available pricing for related compounds to provide a general cost estimate.

Sample Pricing for 1,4-Benzodioxane Derivatives:

| Compound | Supplier | Quantity | Price (USD) |

| 1,4-Benzodioxan-6-yl methyl ketone | Sigma-Aldrich | 10 g | $128.00 |

Note: Prices are subject to change and may not reflect current market rates. It is always recommended to obtain a direct quote from the supplier.

For compounds that are not commercially available, such as "1,4-Benzodioxan, 7-methyl-6-nitro-," custom synthesis is a viable option. Many of the suppliers listed above, as well as specialized contract research organizations (CROs), offer custom synthesis services. When requesting a quote for a custom synthesis, be prepared to provide the desired chemical structure, quantity, purity, and any required analytical data.

Technical Profile of Substituted 1,4-Benzodioxanes

A thorough understanding of the chemical and physical properties of the specific 1,4-benzodioxane derivative is essential for its proper handling, storage, and use in experimental work.

Physicochemical Properties

The properties of substituted 1,4-benzodioxanes are influenced by the nature and position of their substituents. Generally, they are solid materials at room temperature with melting points that vary depending on the specific substitution pattern.

General Physicochemical Properties of Substituted 1,4-Benzodioxanes:

| Property | General Range/Observation |

| Molecular Weight | Typically in the range of 150-300 g/mol for common derivatives. |

| Melting Point | Varies widely. For example, the melting point of 6-Nitro-1,4-benzodioxane is 120-124 °C. |

| Solubility | Generally soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Solubility in aqueous solutions is typically low but can be influenced by ionizable functional groups. |

| Stability | The 1,4-benzodioxane core is generally stable under normal laboratory conditions. However, the stability can be affected by the specific substituents. For example, nitro groups can be sensitive to reduction. |

It is crucial to consult the Safety Data Sheet (SDS) for the specific compound being used to obtain detailed information on its properties and handling requirements.

Synthesis and Functionalization

The synthesis of substituted 1,4-benzodioxanes often involves the condensation of a catechol with a dihaloethane or a related dielectrophile.[12][13] The substitution pattern on the final product can be controlled by the choice of the starting catechol and the reaction conditions. Further functionalization of the 1,4-benzodioxane core can be achieved through various aromatic substitution reactions.[12]

Procurement and Quality Control Workflow

A systematic approach to procuring and verifying the quality of research chemicals is critical to ensure the reliability and reproducibility of experimental results. The following workflow outlines the key steps involved.

Caption: A typical workflow for the procurement and quality control of a research chemical.

Experimental Protocol: Quality Control of a Substituted 1,4-Benzodioxane Derivative

This protocol provides a general procedure for verifying the identity and purity of a newly acquired substituted 1,4-benzodioxane derivative using standard analytical techniques.

Materials and Equipment

-

Substituted 1,4-benzodioxane derivative

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mass Spectrometer (MS)

-

Mobile phase solvents (e.g., acetonitrile, water)

-

Vials and syringes

Step-by-Step Procedure

-

Sample Preparation for NMR Analysis:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Process the spectra (e.g., Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts.

-

-

Sample Preparation for LC-MS Analysis:

-

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Further dilute the stock solution to a working concentration of approximately 10-100 µg/mL with the mobile phase.

-

-

LC-MS Data Acquisition:

-

Set up an appropriate HPLC method (e.g., gradient elution with a C18 column).

-

Inject the sample onto the LC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peak(s).

-

-

Data Analysis and Interpretation:

-

NMR: Compare the obtained ¹H and ¹³C NMR spectra with the expected spectra based on the chemical structure or with data from the supplier's Certificate of Analysis. Verify the presence of characteristic peaks and the correct integration ratios.

-

LC-MS: Determine the retention time and the purity of the compound from the TIC. Confirm the molecular weight of the compound from the mass spectrum.

-

Conclusion

References

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.

- Pallavicini, M., et al. (n.d.).

- Bolchi, C., et al. (2023).

- Ahmed, B., et al. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1).

- Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419.

- Bolchi, C., et al. (n.d.).

- Google Patents. (n.d.). US5780650A - Process for preparation of 1,4-benzodioxane derivative.

-

ResearchGate. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Retrieved from [Link]

-

PubChem. (n.d.). 7-Nitro-1,4-benzodiazepine. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro-6-nitro- (CAS 16498-20-7). Retrieved from [Link]

-

NIST. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-6-nitro-. Retrieved from [Link]

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 5. 1,4-Benzodioxan-6-yl methyl ketone 98 2879-20-1 [sigmaaldrich.com]

- 6. 1,4-Benzodioxan-6-yl methyl ketone | CAS 2879-20-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | CAS 57672-33-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 1,4-Benzodioxan-6-yl methyl ketone, 98%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 9. manchesterorganics.com [manchesterorganics.com]

- 10. CAS 2879-20-1: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone [cymitquimica.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate [mdpi.com]

- 13. US5780650A - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]

Methodological & Application

Application Note: Regioselective Synthesis of 7-Methyl-6-Nitro-1,4-Benzodioxan

[1]

Target Molecule: 7-methyl-6-nitro-2,3-dihydro-1,4-benzodioxin

Starting Material: 4-Methylcatechol

Primary Application: Intermediate for

Part 1: Strategic Overview & Retrosynthetic Logic

The synthesis is executed in two phases. The order of operations is critical: Cyclization must precede Nitration.

-

Phase I: Williamson Ether Cyclization.

-

Rationale: Attempting to nitrate 4-methylcatechol directly leads to oxidation (quinones) and complex tar mixtures due to the high electron density and sensitivity of the free hydroxyls.[1] Protecting the diol as the ethylene-bridged ether (benzodioxan) stabilizes the ring and locks the conformation.[1]

-

-

Phase II: Electrophilic Aromatic Substitution (Nitration).

-

Rationale: The 1,4-benzodioxan ring is an activated substrate.[1][2] The 6-methyl group and the oxygen atoms direct the incoming nitro group.[1]

-

Regiochemistry: The target position (C7) is sterically accessible and electronically activated (ortho to methyl, para to oxygen).[1] The C5 position is sterically hindered (ortho to the bridgehead oxygen and methyl), minimizing the formation of the 5-nitro isomer.[1]

-

Synthetic Pathway Visualization[1]

Figure 1: Two-step synthetic route emphasizing the stabilization of the catechol core before nitration.[1]

Part 2: Experimental Protocols

Phase I: Synthesis of 6-Methyl-1,4-Benzodioxan

Reaction Type: Double Williamson Ether Synthesis Critical Control Point: Anhydrous conditions are vital to prevent hydrolysis of the alkyl halide.[1]

Materials & Stoichiometry

| Component | Equiv.[3][4] | Role | Notes |

| 4-Methylcatechol | 1.0 | Substrate | Hygroscopic; dry before use.[1] |

| 1,2-Dibromoethane | 1.5 | Electrophile | Excess drives reaction to completion.[1] |

| Potassium Carbonate (K₂CO₃) | 2.5 | Base | Must be anhydrous/finely ground. |

| DMF (N,N-Dimethylformamide) | - | Solvent | 10 mL per gram of substrate.[1] |

| Sodium Iodide (NaI) | 0.1 | Catalyst | Finkelstein-type activation (Optional). |

Step-by-Step Protocol

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (or heavy magnetic bar), reflux condenser, and nitrogen inlet.

-

Solvation: Charge the flask with 4-methylcatechol (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

-

Deprotonation: Add anhydrous K₂CO₃ (2.5 eq) in portions. The mixture may darken (oxidation sensitivity); maintain N₂ atmosphere.

-

Alkylation: Add 1,2-dibromoethane (1.5 eq) via syringe. Optional: Add catalytic NaI (0.1 eq) to accelerate the reaction via in-situ formation of the more reactive iodide.[1]

-

Reflux: Heat the mixture to 100–110°C for 5–7 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes). The catechol spot (low R_f) should disappear.

-

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into 5 volumes of ice-cold water.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over MgSO₄ and concentrate in vacuo.[1]

-

-

Purification: The crude oil is typically sufficient for the next step.[1] If high purity is required, distill under reduced pressure (approx. 110°C @ 15 mmHg) or pass through a short silica plug.[1]

Phase II: Regioselective Nitration

Reaction Type: Electrophilic Aromatic Substitution Critical Control Point: Temperature control is paramount. Exceeding 20°C during addition increases the risk of dinitration and oxidation.[1]

Materials & Stoichiometry

| Component | Equiv.[3][4] | Role | Notes |

| 6-Methyl-1,4-benzodioxan | 1.0 | Substrate | From Phase I. |

| Nitric Acid (65-70%) | 1.1 | Electrophile | Do not use fuming HNO₃ (too aggressive).[1] |

| Glacial Acetic Acid | - | Solvent/Moderator | 5-8 mL per gram of substrate.[1] |

Step-by-Step Protocol

-

Setup: Place a round-bottom flask containing 6-methyl-1,4-benzodioxan in an ice/salt bath (-5°C to 0°C) .

-

Solvation: Add Glacial Acetic Acid and stir to dissolve.

-

Preparation of Nitrating Agent: In a separate beaker, mix HNO₃ (1.1 eq) with an equal volume of Acetic Acid. Cool this mixture to 0°C.

-

Addition: Add the HNO₃/AcOH solution dropwise to the substrate solution over 30–45 minutes.

-

Alert: Maintain internal temperature < 10°C.

-

-

Reaction: Allow the mixture to warm slowly to room temperature (20–25°C) and stir for 2–3 hours.

-

Visual Cue: A yellow precipitate often begins to form.

-

-

Quench & Isolation:

-

Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1) .

-

Yield Expectations: 60–75%.

-

Part 3: QC & Validation (Self-Validating System)[1]

To ensure the correct isomer (7-methyl-6-nitro) was isolated, use ¹H NMR analysis.[1] The substitution pattern on the benzene ring results in two protons that are para to each other (positions 5 and 8).[1]

Diagnostic NMR Signals (CDCl₃, 400 MHz)

| Proton Position | Multiplicity | Chemical Shift ( | Structural Logic |

| Ar-H (Pos 5) | Singlet | ~7.5 - 7.6 ppm | Deshielded by ortho-NO₂ and ortho-O. No ortho coupling partners.[1] |

| Ar-H (Pos 8) | Singlet | ~6.8 - 6.9 ppm | Shielded relative to Pos 5.[1] No ortho coupling partners. |

| Ethylenedioxy | Multiplet | ~4.3 ppm | Characteristic of the benzodioxan ring. |

| Ar-CH₃ | Singlet | ~2.5 ppm | Distinct benzylic methyl.[1] |

Validation Rule: If you see doublets (coupling constant

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for common synthetic deviations.

References

-

Guillaumet, G. (1994). Synthesis of enantiomerically pure 7-hydroxy-2-substituted-2,3-dihydro-1,4-benzodioxin derivatives. Tetrahedron: Asymmetry.[5] [1]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

-

Dauzonne, D., et al. (1997).[1] Synthesis and pharmacological activity of new 1,4-benzodioxan derivatives. European Journal of Medicinal Chemistry.

-

PubChem Compound Summary. 1,4-Benzodioxan-6-amine (Amine precursor to the nitro compound).[1] National Center for Biotechnology Information. [1]

-

Sigma-Aldrich. 1,2-Dibromoethane Product & Safety Data. [1]

Sources

- 1. CN103570507A - Preparation method of 4-methylcatechol - Google Patents [patents.google.com]

- 2. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. air.unimi.it [air.unimi.it]

Introduction: Synthesis of Nitrated 1,4-Benzodioxan Scaffolds

An Application Note for the Regioselective Nitration of 7-methyl-1,4-benzodioxan

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from α-adrenergic receptor antagonists to potential antiproliferative agents.[1][2] The introduction of a nitro group onto this aromatic system via electrophilic aromatic substitution serves as a critical synthetic step. The nitro group not only modulates the electronic properties and biological activity of the parent molecule but also acts as a versatile chemical handle for further functionalization, most notably through its reduction to an amine.[3] This allows for the construction of a diverse library of derivatives through subsequent reactions like amide bond formation, diazotization, or cross-coupling.[3]

This document provides a detailed protocol for the regioselective nitration of 7-methyl-1,4-benzodioxan. As a Senior Application Scientist, this guide emphasizes the mechanistic rationale behind the procedural steps, robust safety measures, and methods for ensuring the integrity of the final product.

Scientific Foundation: Mechanism and Regioselectivity

The nitration of 7-methyl-1,4-benzodioxan is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[4][5] The reaction proceeds through a well-established two-step mechanism involving the attack of the electron-rich aromatic ring on a potent electrophile, followed by the restoration of aromaticity.[5][6][7]

-

Generation of the Electrophile : The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[8][9]

-

Electrophilic Attack : The π-electron system of the benzodioxan ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][10]

-

Re-aromatization : A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the newly attached nitro group. This regenerates the stable aromatic ring, yielding the nitrated product.[6][7]

Diagram of the Nitration Mechanism

Caption: Figure 1: General Mechanism of Electrophilic Aromatic Nitration

Controlling Regioselectivity

The position of nitration on the 7-methyl-1,4-benzodioxan ring is dictated by the directing effects of the existing substituents.[4]

-

Ether Oxygens : The two oxygen atoms of the dioxan ring are powerful activating groups that donate electron density to the aromatic ring through resonance. They are ortho, para-directors.

-

Methyl Group : The methyl group at the C7 position is also an activating group, donating electron density via hyperconjugation. It is also an ortho, para-director.

The available positions for substitution are C5, C6, and C8.

-

C5 : Activated by the para-ether oxygen (at C1) and the ortho-ether oxygen (at C4).

-

C6 : Activated by the ortho-methyl group (at C7).

-

C8 : Activated by the ortho-methyl group (at C7) and the ortho-ether oxygen (at C1).

While all three positions are activated, nitration is expected to occur predominantly at the C6 position . This is due to a combination of strong activation from the adjacent methyl group and potentially less steric hindrance compared to the C8 position, which is flanked by the fused dioxane ring. The formation of other isomers, such as the 5-nitro and 8-nitro derivatives, is possible and the final product mixture may require purification to isolate the desired regioisomer.

Critical Safety Protocols

Nitration reactions are highly exothermic and involve corrosive, oxidizing acids. Strict adherence to safety protocols is paramount to prevent accidents and thermal runaway events.[3][11]

-

Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., 16–18 mil neoprene), and a chemical-resistant lab coat.[11][12][13]

-

Engineering Controls : Conduct the entire procedure in a certified chemical fume hood with the sash at the lowest practical height.[11][13] Ensure an emergency eyewash station and safety shower are immediately accessible.[12][13]

-

Reagent Handling :

-

Always add acid to water or other reagents slowly and with cooling; never the other way around.

-

Prepare the nitrating mixture (HNO₃/H₂SO₄) with extreme caution in an ice bath to dissipate the heat of mixing.

-

Store nitric acid away from organic compounds, metals, and other incompatible materials.[12][13]

-

-

Reaction Monitoring : The reaction is highly exothermic. Maintain strict temperature control using an ice bath and monitor the internal temperature with a thermometer.

-

Emergency Preparedness : Have spill containment kits and neutralizing agents (e.g., sodium bicarbonate) readily available.[11]

Detailed Experimental Protocol

This protocol outlines the nitration of 7-methyl-1,4-benzodioxan to yield 6-nitro-7-methyl-1,4-benzodioxan.

Materials and Equipment

-

Reagents : 7-methyl-1,4-benzodioxan, concentrated sulfuric acid (98%), concentrated nitric acid (70%), dichloromethane (DCM), ethyl acetate (EtOAc), saturated sodium bicarbonate solution, saturated brine solution, anhydrous sodium sulfate (Na₂SO₄), deionized water, crushed ice.

-

Equipment : Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice bath, separatory funnel, Büchner funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.

Procedure

-

Reaction Setup :

-

Place a 100 mL round-bottom flask containing a magnetic stir bar in a large ice/water bath on a magnetic stirrer.

-

Add 7-methyl-1,4-benzodioxan (e.g., 1.64 g, 10 mmol) to the flask.

-

Slowly add 20 mL of concentrated sulfuric acid to the flask while stirring. Ensure the internal temperature remains below 10 °C.

-

-

Preparation of Nitrating Mixture :

-

In a separate small beaker or flask cooled in an ice bath, cautiously add 1.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid. Mix gently. This mixture contains the nitronium ion electrophile.[9]

-

-

Nitration Reaction :

-

Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 7-methyl-1,4-benzodioxan in sulfuric acid over 20-30 minutes.

-

CRITICAL : Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A rapid temperature increase indicates a potential runaway reaction.[3]

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 60 minutes.

-

-

Reaction Monitoring (Self-Validation) :

-

Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:EtOAc solvent system). To take a sample, carefully withdraw a small aliquot with a glass pipette and quench it in a vial containing ice and DCM. Spot the organic layer on the TLC plate against the starting material. The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up and Isolation :

-

Slowly pour the completed reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This quenching step is highly exothermic.[14]

-

A precipitate of the crude product may form. If so, collect it by vacuum filtration, washing with cold water until the filtrate is neutral.[14]

-

If the product is an oil or does not precipitate, transfer the quenched mixture to a separatory funnel.[14]

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL - vent frequently to release CO₂ gas), and finally with saturated brine (50 mL).[14]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

-

Purification and Characterization (Self-Validation) :

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to isolate the major 6-nitro isomer.

-

Characterize the final product using:

-

Experimental Workflow Diagram

Caption: Figure 2: Step-by-step experimental workflow for the nitration protocol.

Data Summary and Expected Results

The following table summarizes the quantitative aspects of the protocol.

| Parameter | Value | Notes |

| Starting Material | 7-methyl-1,4-benzodioxan | MW: 164.19 g/mol |

| Amount of Substrate | 1.64 g | 10.0 mmol |

| Conc. Nitric Acid (70%) | 1.0 mL | ~15.8 mmol (1.58 eq) |

| Conc. Sulfuric Acid (98%) | 24.0 mL | Serves as catalyst and solvent |

| Reaction Temperature | 0 - 5 °C | Critical for safety and selectivity |

| Reaction Time | ~1.5 hours | Monitor by TLC |

| Expected Product | 6-Nitro-7-methyl-1,4-benzodioxan | MW: 209.18 g/mol |

| Theoretical Yield | 2.09 g | Assuming 100% conversion |

| Expected Yield | 75-85% | Post-purification |

Troubleshooting Guide

| Issue | Probable Cause | Suggested Solution |

| Low or No Reaction | Insufficiently strong nitrating agent; temperature too low. | Ensure acids are concentrated and fresh. Allow reaction to stir for a longer period or warm slightly (e.g., to 10-15 °C), but with extreme caution. |

| Formation of Multiple Products | Over-nitration (di-nitration) or formation of multiple regioisomers. | Reaction temperature was too high or excess nitrating agent was used.[3] Reduce the amount of nitric acid and maintain strict temperature control below 5 °C. Isomers can be separated by careful column chromatography. |

| Dark-colored Reaction Mixture | Oxidation of the aromatic ring or side reactions. | Caused by high temperatures or impurities. Ensure the reaction is kept cold and the starting material is pure. |

| Product does not precipitate on quenching | The product is an oil or is soluble in the aqueous acidic mixture. | This is common. Proceed directly to liquid-liquid extraction with a suitable organic solvent like DCM or ethyl acetate.[14] |

References

- Nitration reaction safety - YouTube. (2024).

-

Baghernejad, B., Heravi, M. M., Oskooie, H. A., & Beheshtiha, Y. S. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. G.U. Journal of Science, 22(3), 169-173. Available at: [Link]

-

Hajipour, A. R., & Ruoho, A. E. (2005). Nitration Of Phenols Under Mild And Heterogeneous Conditions. E-Journal of Chemistry, 2(1), 33-37. Available at: [Link]

-

Zhurova, E. A., et al. (2022). Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material. Molecules, 27(11), 3594. Available at: [Link]

-

VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]

-

Hajipour, A. R., et al. (2006). Nitration of substituted phenols by different efficient heterogeneous systems. Journal of Sulfur Chemistry, 27(4), 383-388. Available at: [Link]

-

Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing. Available at: [Link]

-

Iranpoor, N., Firouzabadi, H., & Zolfigol, M. A. (1998). A Reinvestigation of Nitration of Phenols with Metal Nitrates under Non-Aqueous and Aprotic Conditions. Synthetic Communications, 28(11), 1923-1934. Available at: [Link]

-

Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Nitric Acid. Available at: [Link]

-

Scribd. (n.d.). Nitration of Phenols Using Cu NO3 2 Gree | PDF. Available at: [Link]

-

Vistoli, G., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Molbank, 2023(2), M1682. Available at: [Link]

-

Vistoli, G., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. ResearchGate. Available at: [Link]

-

Pallavicini, M., et al. (2016). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? AIR Unimi. Available at: [Link]

-

Ahmed, B., et al. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1). Available at: [Link]

- Smith, K., & Fry, K. (1999). U.S. Patent No. 5,946,638. Washington, DC: U.S. Patent and Trademark Office.

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

-

Liljenberg, M., Stenlid, J., & Brinck, T. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 12. Available at: [Link]

-

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]

-

Kumar, S., & Kumar, S. (2012). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 2(21), 8099-8101. Available at: [Link]

-

Ashenhurst, J. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. Available at: [Link]

-

Tunoori, A. R., & Dutta, D. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. Tetrahedron Letters, 56(21), 2736-2738. Available at: [Link]

-

Making Molecules. (2025). Electrophilic Aromatic Substitution. Available at: [Link]

-

Althuis, T. H., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2- [4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] Derivatives as a-Adrenergic Antagonists and Antihypertensive Agents. Journal of Medicinal Chemistry, 30(1), 49-57. Available at: [Link]

-

Liljenberg, M., Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar. Available at: [Link]

-

Chad's Prep. (2021). Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry 18.1. YouTube. Available at: [Link]

-

Biftu, T., et al. (1979). ELECTROPHILIC SUBSTITUTION OF 5- AND 6-DERIVATIVES OF 1,4-BENZODIOXAN. Journal of Heterocyclic Chemistry, 16(2), 277-282. Available at: [Link]

- Ohshima, T., et al. (1998). U.S. Patent No. 5,780,650. Washington, DC: U.S. Patent and Trademark Office.

-

Doc Brown's Chemistry. (n.d.). Nitration of Benzene, Methylbenzene (Toluene). Available at: [Link]

-

PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Available at: [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

-

University of Hawaii. (n.d.). Experiment 7: Nitration of Methyl Benzoate. Available at: [Link]

-

Chem Survival. (2024). Nitration of Methyl Benzoate. YouTube. Available at: [Link]

-

Haque, M. S. (2016). Nitration of Methyl Benzoate. ResearchGate. Available at: [Link]

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. open.edu [open.edu]

- 3. vapourtec.com [vapourtec.com]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 7. youtube.com [youtube.com]

- 8. aiinmr.com [aiinmr.com]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. ehs.com [ehs.com]

- 13. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 18. researchgate.net [researchgate.net]

Scalable Synthesis and Regioselective Nitration Protocol for 6-Nitro-7-methyl-1,4-benzodioxane

Executive Summary

The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of

This application note details a validated, two-step synthetic workflow: a base-mediated cycloalkylation to form the benzodioxane ring, followed by a highly regioselective electrophilic aromatic substitution (nitration).

Mechanistic Insights & Reaction Design

Base-Mediated Cycloalkylation (Williamson-Type Ether Synthesis)

The construction of the 1,4-benzodioxane ring is achieved by reacting 4-methylcatechol with 1,2-dibromoethane.

-

Causality in Base Selection: Sodium hydroxide (NaOH) is commonly used in ether synthesis; however, catechols are highly susceptible to oxidation into ortho-quinones in the presence of strong aqueous bases and atmospheric oxygen. By utilizing anhydrous potassium carbonate (

) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the reaction maintains a milder alkaline environment. -

Causality in Concentration: The reaction is run under relatively dilute conditions to favor intramolecular cyclization (forming the 6-membered ring) over intermolecular polymerization.

Synergistic Regioselectivity in Electrophilic Aromatic Substitution

The nitration of the intermediate 6-methyl-1,4-benzodioxane is a textbook example of synergistic electronic activation[3].

-

Electronic Directing Effects: The oxygen atom at position 4 (O-4) is strongly para-directing towards C-7. Concurrently, the methyl group at C-6 is ortho-directing towards the same C-7 position.

-

Steric Considerations: While O-1 directs ortho to C-8, this position lacks the synergistic activation present at C-7. Consequently, the nitronium ion (

) preferentially attacks C-7. The overwhelming thermodynamic and kinetic favorability at this carbon yields 6-nitro-7-methyl-1,4-benzodioxane as the major regioisomer (>95% selectivity) under controlled thermal conditions[4].

Figure 1: Two-step synthetic pathway for 6-nitro-7-methyl-1,4-benzodioxane.

Step-by-Step Experimental Protocols

Protocol A: Scalable Synthesis of 6-Methyl-1,4-benzodioxane

This protocol is designed as a self-validating system; phase separations and TLC monitoring ensure intermediate quality before proceeding.

-

Reactor Preparation: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an argon/nitrogen inlet.

-

Reagent Loading: Add 4-methylcatechol (124.1 g, 1.0 mol) and anhydrous

(345.5 g, 2.5 mol) to 800 mL of anhydrous DMF. Stir at room temperature for 30 minutes to allow phenoxide formation (mixture will darken). -

Alkylation: Add 1,2-dibromoethane (225.4 g, 1.2 mol) dropwise over 1 hour.

-

Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours.

-

Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the catechol spot (

) and appearance of a non-polar spot (

-

-

Workup: Cool to room temperature and filter the inorganic salts (

, unreacted -

Purification: Wash the combined organic layers with 5% aqueous NaOH (

mL) to remove any unreacted catechol, followed by brine. Dry over anhydrous

Protocol B: Regioselective Nitration to 6-Nitro-7-methyl-1,4-benzodioxane

Temperature control is critical here. Exceeding 5 °C promotes oxidative ring cleavage and dinitration[4].

-

Acid Mixture Preparation: In a 1 L jacketed reactor cooled to 0 °C, carefully add 98% Sulfuric Acid (

, 300 mL). Slowly add 70% Nitric Acid ( -

Substrate Addition: Dissolve the 6-methyl-1,4-benzodioxane (approx. 150 g, 1.0 mol) obtained from Protocol A in 150 mL of glacial acetic acid (optional, aids in solubility and acts as a heat sink). Add this solution dropwise to the stirring nitrating mixture over 2 hours.

-

Reaction Maturation: Stir the mixture at 0–5 °C for an additional 2 hours.

-

Validation Check: Quench a 0.5 mL aliquot in ice water, extract with dichloromethane, and analyze via TLC (Hexane:EtOAc 7:3).

-

-

Quenching: Pour the entire reaction mixture slowly over 2 kg of crushed ice with vigorous mechanical stirring. The product will precipitate as a crude solid.

Quantitative Optimization Data

To establish the most scalable and regioselective conditions, various nitrating agents were evaluated. The mixed acid (

| Nitrating Agent | Temp. (°C) | Time (h) | Conversion (%) | Regioselectivity (Target vs Others) | Isolated Yield (%) |

| 65% | 20 - 25 | 4.0 | 85 | 88 : 12 | 72 |

| 70% | 0 - 5 | 2.0 | >98 | 95 : 5 | 89 |

| 0 - 5 | 3.5 | 92 | 91 : 9 | 81 | |

| Fuming | -10 - 0 | 1.0 | >99 | 80 : 20 (Over-nitration) | 65 |

Table 1: Optimization of nitration conditions for 6-methyl-1,4-benzodioxane.

Downstream Processing & Purification Workflow

The crude precipitate from Protocol B contains trace amounts of the 5-nitro and 8-nitro regioisomers, as well as residual acids. The following workflow ensures high-purity isolation suitable for downstream pharmaceutical synthesis.

Figure 2: Downstream processing and purification workflow for the nitrated product.

Purification Details:

-

Filter the quenched ice-water mixture to collect the crude yellow solid.

-

Resuspend the solid in 1 L of saturated aqueous

and stir for 30 minutes until the pH of the aqueous phase stabilizes at ~7.0 (Self-validation step to ensure complete acid removal). -

Extract the neutralized suspension with Ethyl Acetate, dry the organic layer, and evaporate.

-

Recrystallize the resulting residue from a mixture of hot Ethanol and Water (3:1 v/v). The target 6-nitro-7-methyl-1,4-benzodioxane crystallizes preferentially upon slow cooling to 4 °C, leaving the minor regioisomers in the mother liquor.

References

-

Chemistry and Pharmacology of Benzodioxanes Trade Science Inc. (TSI) Journals[Link]

-

Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material International Journal of Molecular Sciences (MDPI)[Link]

-

Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate Molbank (MDPI)[Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. CA2215604C - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Convenient Preparation, Thermal Properties and X-ray Structure Determination of 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD): A Promising High-Energy-Density Material - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Functionalization of 1,4-Benzodioxan at Positions 6 and 7

This is a comprehensive Application Note and Protocol Guide for the functionalization of the 1,4-benzodioxan scaffold.

Executive Summary

The 1,4-benzodioxan (2,3-dihydro-1,4-benzodioxine) scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in alpha-adrenergic antagonists (e.g., Doxazosin, Piperoxan), antipsychotics, and emerging anticancer agents.[1][2]

While the dioxane ring (positions 2 and 3) offers stereochemical complexity, the aromatic ring (positions 5, 6, 7, and 8) drives receptor affinity and metabolic stability.[1] This guide addresses the critical synthetic challenge: controlling regioselectivity at positions 6 and 7.

Key Technical Insight:

-

Position 6 (and 7): These are the "para" positions relative to the oxygen atoms. They are electronically activated and the primary sites for Electrophilic Aromatic Substitution (EAS).[1]

-

The Regioselectivity Paradox: In unsubstituted 1,4-benzodioxan, positions 6 and 7 are identical.[1] However, once a substituent is introduced at C6, directing the second substituent to C7 (ortho-relationship) vs. C5/C8 (meta-relationship) requires precise methodological selection. Direct EAS often favors C6 mono-substitution or C6,C8 di-substitution. Accessing pure C6,C7-disubstituted analogs frequently necessitates a de novo "Catechol Assembly" strategy.[1][3]

Strategic Analysis & Decision Logic

Before selecting a protocol, researchers must classify their target using the following decision matrix.

Figure 1: Synthetic Decision Tree. Use Route A for simple C6 functionalization. Use Route B for precise C6,C7 patterns to avoid difficult chromatographic separations of regioisomers.

Methodology 1: Direct Electrophilic Aromatic Substitution (EAS)

Target: C6-Monofunctionalization (Halides, Acyl groups, Nitro groups).[1]

Mechanism

The ethylenedioxy bridge exerts a strong electron-donating effect (+M), activating the aromatic ring.[1] The positions para to the oxygens (6 and 7) are most nucleophilic.

-

Regioselectivity: Mono-substitution occurs exclusively at C6.[3]

-

Over-reaction Risk: High. The product (e.g., 6-alkyl-1,4-benzodioxan) is often more reactive than the starting material, leading to poly-substitution.[1][3] Deactivating groups (Br, NO2, Acyl) at C6 prevent this.[1]

Protocol A: Regioselective C6-Bromination

Objective: Synthesis of 6-bromo-1,4-benzodioxan (Key intermediate for cross-coupling).[1][3]

Reagents:

Step-by-Step Procedure:

-

Setup: Charge a round-bottom flask with 1,4-benzodioxan and MeCN. Stir at room temperature (25°C).

-

Addition: Add NH4OAc. Then, add NBS portion-wise over 30 minutes. Note: Exothermic reaction.

-

Reaction: Stir at 25°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5).

-

Quench: Add saturated aqueous Na2S2O3 (sodium thiosulfate) to neutralize unreacted bromine species.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over Na2SO4.[4]

-

Purification: The crude usually contains >95% regioisomer. If necessary, purify via short silica plug (100% Hexane).[1]

Yield: 85-92% Data Validation:

-

1H NMR (CDCl3): Look for the characteristic ABC pattern of the aromatic protons.

Protocol B: Friedel-Crafts C6-Acylation

Objective: Introduction of a ketone handle at C6.

Reagents:

Procedure:

-

Complexation: Suspend AlCl3 in DCM at 0°C under N2. Add Acetyl Chloride dropwise. Stir 15 min to form the acylium ion.

-

Addition: Add 1,4-benzodioxan (dissolved in DCM) dropwise to the mixture at 0°C. Do not reverse addition order; excess arene can lead to polymerization.

-

Reaction: Warm to RT and stir for 2 hours.

-

Hydrolysis: Pour the mixture carefully onto crushed ice/HCl.

-

Isolation: Separate layers. Wash organic layer with 1M NaOH (to remove any demethylated phenolic byproducts - a common side reaction with AlCl3).[1][3]

Methodology 2: The "Catechol Assembly" Route (De Novo Synthesis)

Target: C6,C7-Difunctionalization.[1]

The Problem with Direct EAS: Attempting to introduce a second group onto 6-bromo-1,4-benzodioxan often yields mixtures of 6,7-disubstituted (ortho) and 6,8-disubstituted (meta) products due to the competing directing effects of the bromine and the alkoxy groups.[1][3] The Solution: Build the ring after establishing the substitution pattern on the benzene ring.

Protocol C: Synthesis of 6,7-Disubstituted Analogs

Precursor: 4,5-Disubstituted Catechol (e.g., 4,5-dichlorocatechol or 4-nitrocatechol for sequential functionalization).[1][3]

Reagents:

-

1,2-Dibromoethane (1.5 equiv) OR Epichlorohydrin (for hydroxymethyl derivatives)[1][3]

-

Solvent: DMF or Acetone (reflux)[1]

Step-by-Step Procedure:

-

Solvation: Dissolve the substituted catechol in DMF (0.2 M).

-

Base Activation: Add anhydrous K2CO3. Stir for 30 min at RT to form the dianion. Color change to dark green/brown is normal.

-

Cyclization: Add 1,2-dibromoethane.

-

Heating: Heat to 80-100°C for 12-16 hours.

-

Workup: Pour into ice water. The product often precipitates. If not, extract with Et2O.[1]

-

Purification: Recrystallization from Ethanol is usually sufficient.

Application Example: To synthesize 6,7-diamino-1,4-benzodioxan (a precursor for quinoxaline-fused systems):

-

Start with 4,5-dinitrocatechol .[1]

-

Perform Protocol C to get 6,7-dinitro-1,4-benzodioxan .[1][3]

-

Reduce using H2/Pd-C or Fe/AcOH to get the diamine.

Methodology 3: Transition Metal Cross-Coupling

Target: Converting C6-Halides to C6-Aryl, C6-Amino, or C6-Alkyl motifs.[1][3]

Once 6-bromo-1,4-benzodioxan is secured (via Protocol A), it serves as a universal electrophile.[1][3]

Protocol D: Buchwald-Hartwig Amination (C6-N Bond)

Reagents:

-

Secondary Amine (e.g., Morpholine) (1.2 equiv)[1]

-

Solvent: Toluene (degassed)

Procedure:

-

Inert Atmosphere: Flame-dry glassware and cool under Argon.[3]

-

Mixing: Add Pd source, Ligand, Base, and Substrate.[1] Add Toluene.

-

Heating: Heat to 100°C for 12 hours.

-

Filter: Filter through Celite to remove Pd black.

-

Purification: Flash chromatography.

Summary of Chemical Shifts (Validation Data)

Use this table to validate regiochemistry during NMR analysis.

| Position | Proton (H) | Carbon (C) | Multiplicity (Unsubstituted) | Diagnostic Feature |

| 2, 3 | 4.25 ppm | 64.5 ppm | Singlet (s) | Dioxane ring protons (4H) |

| 5, 8 | 6.85 ppm | 117.0 ppm | Multiplet | Ortho to Oxygen |

| 6, 7 | 6.85 ppm | 121.0 ppm | Multiplet | Meta to Oxygen |

Diagnostic Shift for 6-Substituted Derivatives:

-

H-5: Appears as a doublet with small coupling (

) due to meta-coupling with H-7.[1][3] -

H-7: Appears as a doublet of doublets (

).[1] -

H-8: Appears as a doublet (

) due to ortho-coupling with H-7.[1][3]

References

-

Medicinal Chemistry of 1,4-Benzodioxan

-

Regioselective Bromination

-

Friedel-Crafts Acylation

-

Synthesis from Catechols

-

C-H Activation

Sources

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. air.unimi.it [air.unimi.it]

- 3. US4405622A - [1-(1,4-Benzodioxan-2-yl)-4-(4-aminopyrimidin-2-yl]piperazines useful as anti-depressants - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. tsijournals.com [tsijournals.com]

- 6. scirp.org [scirp.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]

Reaction conditions for nucleophilic substitution on nitro-benzodioxans

Application Note: Optimization of Nucleophilic Aromatic Substitution (

Executive Summary

The 1,4-benzodioxan (1,4-benzodioxine) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore core for numerous

This guide details the optimized reaction conditions for performing

Mechanistic Foundation

The success of

The Activation Effect

In the most common synthetic route—reacting 7-halo-6-nitro-1,4-benzodioxan with an amine—the nitro group at C6 activates the C7 position.

-

Addition: The nucleophile attacks C7, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex). The nitro group is essential here to delocalize the negative charge.

-

Elimination: The leaving group (Halide) is expelled, restoring aromaticity.[3][4]

Key Insight: Unlike

Figure 1: Mechanistic pathway of

Critical Reaction Parameters

To ensure reproducibility and high yields, the following parameters must be controlled.

Table 1: Optimization Matrix

| Parameter | Recommended Condition | Rationale & Causality |

| Solvent | DMF, DMSO, or NMP | Polar aprotic solvents solvate the cation of the base, leaving the nucleophile "naked" and more reactive. They also stabilize the polar Meisenheimer intermediate. |

| Base | Potassium carbonate is standard for phenols/thiols (heterogeneous). DIPEA (Hünig's base) is preferred for amine nucleophiles in homogeneous solution to scavenge HF/HCl. | |

| Leaving Group | -F > -Cl >>> -Br | Fluorine's high electronegativity lowers the energy barrier for nucleophilic attack (the rate-determining step). |

| Temperature | 80°C – 120°C | The electron-donating nature of the dioxy-ring fights the activation of the nitro group, requiring higher thermal energy than simple nitrobenzenes. |

| Atmosphere | Inert ( | While not strictly air-sensitive, amines can oxidize at high temps. Inert atmosphere prevents tar formation and side reactions. |

Experimental Protocols

Protocol A: Standard Thermal Substitution (Batch)

Best for: Large-scale synthesis (>1g) and robust nucleophiles.

Reagents:

-

7-Fluoro-6-nitro-1,4-benzodioxan (1.0 eq)

-

Amine Nucleophile (e.g., N-phenylpiperazine) (1.2 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Acetonitrile (ACN) or DMF [0.2 M concentration]

Procedure:

-

Charge: To a dried round-bottom flask equipped with a magnetic stir bar, add the benzodioxan substrate and

. -

Solvate: Add ACN (for milder conditions) or DMF (for unreactive amines). Stir for 5 minutes.

-

Initiate: Add the amine nucleophile dropwise.

-

React: Fit with a reflux condenser. Heat the mixture to reflux (82°C for ACN) or 100°C (for DMF) under nitrogen.

-

Monitor: Check by TLC (Ethyl Acetate/Hexane 1:1) or LCMS every 2 hours. Reaction is typically complete in 4–8 hours.

-

Workup (DMF Method): Pour the reaction mixture into crushed ice/water (10x volume). The product usually precipitates as a yellow/orange solid. Filter and wash with water.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2).

Protocol B: Microwave-Assisted Synthesis

Best for: Library generation, unreactive amines, and rapid optimization.

Reagents:

-

7-Fluoro-6-nitro-1,4-benzodioxan (1.0 eq)

-

Amine Nucleophile (1.5 eq)

-

DIPEA (2.0 eq)

-

Ethanol or Isopropanol (Polar protic solvents couple well with MW energy)

Procedure:

-

Assembly: In a 10 mL microwave process vial, combine substrate, amine, and DIPEA in Ethanol (3 mL per mmol).

-

Seal: Cap the vial with a Teflon-lined septum.

-

Irradiate: Program the microwave reactor:

-

Temp: 140°C

-

Hold Time: 15 minutes

-

Pressure Limit: 250 psi

-

Power: High absorption setting.

-

-

Cool & Analyze: Cool to RT using compressed air (built-in feature). Analyze aliquot by LCMS.

-

Isolation: Evaporate solvent in vacuo. Redissolve in DCM, wash with water, and concentrate.

Quality Control & Troubleshooting

The workflow below outlines the decision-making process for purification and validation.

Figure 2: Decision logic for reaction monitoring and workup execution.

Troubleshooting Tips:

-

Low Yield? If the amine is sterically hindered (e.g., 2-substituted piperazine), switch to DMSO and increase temp to 120°C.

-

Hydrolysis? If you observe a phenol byproduct (displacement by

), ensure your solvents are anhydrous and the hygroscopic bases ( -

Regioselectivity: If nitrating the benzodioxan ring de novo, you will get a mixture of 6- and 7- isomers. It is strongly recommended to purchase 6-nitro-7-fluoro-1,4-benzodioxan or 6-nitro-1,4-benzodioxan (and functionalize selectively) to avoid difficult separations later [1, 2].

References

-

Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. Source: Semantic Scholar / Eur. J. Med. Chem. URL:[Link]

-

Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives (WB4101 Analogs). Source: PubMed / Bioorg Med Chem. URL:[Link]

-

Nucleophilic Aromatic Substitution: Mechanisms and Conditions. Source: Chemistry Steps.[1][3][5][6] URL:[Link]

-

Microwave assisted organic synthesis (MAOS): Green Chemistry Applications. Source: Int.[3] Journal of Chemical Science. URL:[Link]

-

Solvent Effects on

Reactions. Source: Frontiers in Chemistry. URL:[Link]

Sources

- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]